BENGHE Foundational & Exploratory

Check Availability & Pricing

Discovery and development of Glepaglutide for
gastrointestinal disorders

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glepaglutide

Cat. No.: B8822828
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An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glepaglutide is a novel, long-acting analog of glucagon-like peptide-2 (GLP-2) developed for
the treatment of gastrointestinal disorders, primarily Short Bowel Syndrome (SBS). By
mimicking the endogenous intestinotrophic hormone GLP-2, glepaglutide stimulates intestinal
growth and enhances nutrient and fluid absorption, thereby reducing the need for parenteral
support in patients with intestinal failure. This technical guide provides a comprehensive
overview of the discovery, preclinical and clinical development, pharmacokinetics, and
mechanism of action of glepaglutide. Detailed summaries of key experimental protocols and
guantitative data from clinical trials are presented, along with visualizations of the underlying
signaling pathways and experimental workflows.

Introduction: The Unmet Need in Short Bowel
Syndrome
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Short Bowel Syndrome is a debilitating malabsorptive condition resulting from a significant
reduction in the length and/or function of the small intestine. Patients with SBS are often
dependent on parenteral support (PS) to maintain fluid and nutrient balance, which is
associated with significant morbidity, mortality, and reduced quality of life. The endogenous
hormone GLP-2 plays a crucial role in intestinal adaptation by promoting mucosal growth and
enhancing absorptive capacity. However, its therapeutic utility is limited by a very short half-life.
This has driven the development of long-acting GLP-2 analogs like glepaglutide.

Discovery and Preclinical Development

Glepaglutide is a 39-amino acid peptide, engineered from native GLP-2 with nine amino acid
substitutions and a C-terminal tail of six lysines. These modifications confer stability in an
agueous solution and a significantly extended pharmacokinetic profile, allowing for less
frequent dosing.[1]

Preclinical Efficacy in a Rat Model of Intestinal
Inflammation

The anti-inflammatory and mucosal regenerative effects of glepaglutide were evaluated in a
rat model of indomethacin-induced small intestinal inflammation.

¢ Animal Model: Male Wistar rats were used.

¢ Induction of Inflammation: Small intestinal inflammation was induced by subcutaneous (SC)
administration of indomethacin (7 mg/kg) once daily for two consecutive days.

o Treatment Regimens:

o Co-treatment: Glepaglutide (400 nmol/kg, SC, twice daily) was administered at the onset
of inflammation and continued throughout the study.

o Post-treatment: Glepaglutide (400 nmol/kg, SC, twice daily) was administered after the
onset of inflammation.

o Assessment of Efficacy:
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o Anti-inflammatory effects: Measured by changes in small intestinal length and

concentrations of inflammatory markers a-1-acid glycoprotein and myeloperoxidase

(MPO).

o Intestinotrophic effects: Evaluated by measuring small intestinal mass.[2]

Both co-treatment and post-treatment with glepaglutide demonstrated significant therapeutic

benefits.

Parameter

Glepaglutide Co-treatment
Effect

Glepaglutide Post-
treatment Effect

Small Intestinal Shortening Reversed Reversed
) o Decreased (jejunum and
o-1-acid glycoprotein (ileum) Decreased )
ileum)
Myeloperoxidase (ileum) Decreased Decreased (jejunum)

Small Intestinal Mass

Significantly increased

Significantly increased

Data from a study in a rat
model of indomethacin-
induced small intestinal

inflammation.[2]

Experimental Workflow: Preclinical Evaluation of

Glepaglutide
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Inflammation Model

Indomethacin Administration
(7 mg/kg, SC, daily x2)

Treatment Groups

Glepaglutide Co-treatment Glepaglutide Post-treatment
(400 nmol/kg, SC, twice daily) (400 nmol/kg, SC, twice daily)

Efficacy Assessment

Anti-inflammatory Effects Intestinotrophic Effects
(Intestinal length, a-1-AGP, MPO) (Intestinal mass)

Click to download full resolution via product page

Preclinical experimental workflow for evaluating Glepaglutide.

Clinical Development

Glepaglutide has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials,
primarily in patients with SBS.

Phase 2 Clinical Trial (NCT02690025)

This randomized, double-blind, crossover trial assessed the efficacy of glepaglutide in
reducing fecal output in adult SBS patients.

» Patient Population: Adults with SBS and a fecal wet weight output of 21500 g/day .
o Study Design: Single-center, double-blind, crossover, randomized dose-finding trial.

« Intervention: Patients received daily SC injections of two of the three different doses of
glepaglutide (0.1 mg, 1 mg, and 10 mg) for 3 weeks, separated by a 4-8 week washout
period.
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» Primary Endpoint: Absolute change from baseline in fecal wet weight output.

+ Methodology: Metabolic balance studies were conducted before and after each treatment
period to assess the primary endpoint.[3][4]

Change in Fecal Wet

Dose . p-value
Weight Output ( g/day )

1 mg -592 0.002

10 mg -833 0.0002

0.1 mg No significant change

Data from the Phase 2 trial
(NCT02690025).[3]

Phase 3 Clinical Trial (EASE-1, NCT03690206)

The EASE-1 trial was a pivotal Phase 3 study designed to confirm the efficacy and safety of
glepaglutide in reducing parenteral support volume in SBS patients.

o Patient Population: Adult SBS patients with intestinal failure requiring PS >3 days per week.

o Study Design: International, multicenter, randomized, double-blind, placebo-controlled,
parallel-group trial.

« Intervention: Patients were randomized (1:1:1) to receive SC injections of:
o Glepaglutide 10 mg twice weekly
o Glepaglutide 10 mg once weekly
o Placebo twice weekly for 24 weeks.
e Primary Endpoint: Absolute change in weekly PS volume from baseline at week 24.

o Parenteral Support Reduction Algorithm: PS volume was reduced if the mean urine volume
of a 48-hour balance period exceeded baseline values by >10%.[5]
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Mean Change in Weekly
Treatment Group p-value vs. Placebo
PS Volume (L/week)

Glepaglutide 10 mg Twice
Weekly

-5.13 0.0039

Glepaglutide 10 mg Once

-3.13 Not statistically significant
Weekly

Placebo -2.85 -

Data from the EASE-1 Phase 3
trial.[5]

Secondary Glepaglutide 10 mg
. . Placebo p-value
Endpoint Twice Weekly

Clinical Response
(=20% PS reduction)

65.7% 38.9% 0.0243

Reduction in PS days
51.4% 19.4% 0.0043
(=1 day/week)

Enteral Autonomy
(Complete PS 14% (5 patients) 0% -

weaning)

Data from the EASE-1
Phase 3 trial.[5]

Clinical Trial Workflow: EASE-1 Study Design
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Click to download full resolution via product page
Simplified workflow of the EASE-1 Phase 3 clinical trial.

Pharmacokinetics and Metabolism

Glepaglutide exhibits a significantly protracted pharmacokinetic profile, primarily due to the
slow release of its active metabolites from the subcutaneous depot.

Following subcutaneous injection, glepaglutide is proteolytically cleaved at its C-terminus to
form two main active metabolites: M1 (35 amino acids) and M2 (34 amino acids).[1] These
metabolites, along with the parent drug, contribute to the overall pharmacodynamic effect. At
steady state, the parent drug contributes to less than 1% of the total exposure, while M2 is the
predominant metabolite.[6]
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Glepaglutide 5 mg (once Glepaglutide 10 mg (once
Parameter
weekly) weekly)

Effective Half-life (hours) 124 (73-185) 88 (31-146)

Data from a study in healthy

subjects.[7]

Mechanism of Action: GLP-2 Receptor Signaling

Glepaglutide exerts its effects by binding to and activating the GLP-2 receptor (GLP-2R), a G
protein-coupled receptor located on enteroendocrine cells, enteric neurons, and subepithelial
myofibroblasts. The activation of GLP-2R is primarily coupled to the Gas subunit, leading to the
activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (CAMP).

The downstream signaling cascade involves multiple pathways:

o PKA-dependent pathway: cCAMP activates Protein Kinase A (PKA), which in turn
phosphorylates various downstream targets, including the transcription factor CREB (CAMP
response element-binding protein). This pathway is crucial for the anti-apoptotic effects of
GLP-2.

o PI3K/Akt/mTOR pathway: GLP-2R activation can also stimulate the Phosphoinositide 3-
kinase (P13K)/Akt/mTOR pathway, which is involved in cell growth, proliferation, and protein
synthesis.[8]

o ERK1/2 pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is also
activated, contributing to the proliferative effects of GLP-2.

¢ Indirect mechanisms: The intestinotrophic effects of GLP-2 are also mediated indirectly
through the release of other growth factors, such as Insulin-like Growth Factor-1 (IGF-1).

GLP-2 Receptor Signaling Pathway
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Simplified GLP-2 receptor signaling pathway activated by Glepaglutide.
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Conclusion

Glepaglutide represents a significant advancement in the management of Short Bowel
Syndrome. Its long-acting formulation allows for infrequent administration, improving
convenience for patients. Robust clinical trial data have demonstrated its efficacy in reducing
parenteral support requirements and its favorable safety profile. The mechanism of action,
centered on the activation of the GLP-2 receptor and subsequent downstream signaling
pathways, leads to enhanced intestinal adaptation and absorptive function. Further research
and long-term extension studies will continue to elucidate the full therapeutic potential of
glepaglutide in patients with gastrointestinal disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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